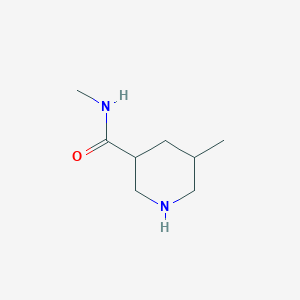

N,5-dimethylpiperidine-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,5-dimethylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6-3-7(5-10-4-6)8(11)9-2/h6-7,10H,3-5H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXOGRNRIXKYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496117-89-5 | |

| Record name | N,5-dimethylpiperidine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Piperidine 3 Carboxamide Scaffolds Within Medicinal Chemistry

The piperidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that frequently appears in biologically active compounds. Piperidine (B6355638), a six-membered heterocyclic amine, serves as a versatile backbone in drug design due to its ability to adopt various conformations and engage in specific interactions with biological targets. bohrium.comijnrd.org The addition of a carboxamide group at the 3-position further enhances its utility by providing a hydrogen bond donor and acceptor, which is crucial for molecular recognition at receptor sites.

Researchers have successfully utilized this scaffold to develop novel therapeutic agents. For instance, a 2021 study identified piperidine-3-carboxamide derivatives that induce a senescence-like phenotype in melanoma cells, highlighting their potential as anticancer agents. acs.orgnih.gov In this research, an initial screening hit containing an N-arylpiperidine-3-carboxamide scaffold led to the synthesis of a library of analogues to explore the structure-activity relationship (SAR). nih.gov Another study focused on synthesizing novel piperidine-3-carboxamide derivatives as potential agents against osteoporosis by targeting the cathepsin K enzyme. mdpi.com These examples underscore the scaffold's importance as a foundational element for creating focused libraries of compounds aimed at specific biological targets. nih.gov

| Application Area | Target/Mechanism | Reference Example |

| Oncology | Induction of Senescence in Melanoma Cells | N-arylpiperidine-3-carboxamide derivatives |

| Osteoporosis | Cathepsin K Inhibition | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide |

Significance of N and Ring Substituted Piperidine Derivatives in Bioactive Molecules

The biological activity of piperidine (B6355638) scaffolds can be finely tuned through substitutions on the nitrogen atom (N-substitution) and the carbon ring. ajchem-a.com These modifications influence the molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn affect its pharmacokinetics and pharmacodynamics.

N-Substitution: The nitrogen atom of the piperidine ring is a common site for modification. In N,5-dimethylpiperidine-3-carboxamide, the N-methyl group is a relatively simple substitution. Generally, N-alkylation can alter a compound's ability to cross biological membranes and can influence its binding affinity to target proteins. For example, the piperidine ring is a key component in the molecular structure of widely used local anesthetics. researchgate.net

Ring Substitution: The placement of substituents on the carbon atoms of the piperidine ring is critical for defining a molecule's three-dimensional shape and its interaction with biological targets. whiterose.ac.uk The methyl group at the 5-position in this compound adds steric bulk and creates specific stereochemical properties. This can lead to enhanced selectivity for a particular receptor subtype or enzyme isoform. The diverse biological activities of piperidine derivatives, including anticancer, anti-inflammatory, and antimicrobial properties, are often attributed to the specific pattern of ring substitution. ajchem-a.comresearchgate.net

The combination of both N- and ring-substitutions, as seen in this compound, allows for multi-dimensional optimization of a compound's biological profile. This strategy is a cornerstone of modern drug design, enabling chemists to create highly potent and selective molecules. nih.gov

| Substitution Type | Influence on Molecular Properties | Example from Target Molecule |

| N-Substitution | Alters basicity, membrane permeability, and receptor binding. | N-methyl group |

| Ring Substitution | Affects molecular conformation, stereochemistry, and target selectivity. | 5-methyl group |

Overview of Research Trajectories for Carboxamide Bearing Compounds

Retrosynthetic Analysis of the Piperidine-3-carboxamide Core

A retrosynthetic analysis of the N,5-dimethylpiperidine-3-carboxamide core reveals several logical disconnection points, guiding the design of synthetic routes. The primary disconnections involve the C-N bonds of the piperidine (B6355638) ring and the amide bond.

Disconnection of the Amide Bond: The most straightforward disconnection is that of the amide bond, leading to a piperidine-3-carboxylic acid derivative and an appropriate amine. This approach is widely used due to the vast number of available methods for amide bond formation. The piperidine-3-carboxylic acid precursor can be N-methylated and bear a methyl group at the 5-position.

Disconnection of the Piperidine Ring: The piperidine ring itself can be disconnected in several ways, suggesting different cyclization strategies.

C-N Bond Disconnections: Breaking one of the C-N bonds can lead to an open-chain amino acid or amino aldehyde precursor, which can then be cyclized. For instance, a disconnection at the N1-C2 bond suggests an intramolecular reductive amination of an amino-aldehyde or a related cyclization.

C-C Bond Disconnections: Breaking a C-C bond within the ring is also a viable strategy. For example, a disconnection at the C2-C3 bond could point towards a Michael addition-type cyclization.

These retrosynthetic pathways form the basis for the various synthetic methodologies discussed in the following sections.

Direct Synthesis Approaches to the Piperidine Ring System

The formation of the piperidine ring is a critical step in the synthesis of this compound. Two primary strategies are commonly employed: the cyclization of acyclic precursors and the reduction of pyridine (B92270) derivatives.

Intramolecular cyclization reactions are a powerful tool for constructing the piperidine skeleton. These methods often provide good control over stereochemistry. nih.gov Some common cyclization strategies include:

Reductive Amination: Intramolecular reductive amination of δ-amino aldehydes or ketones is a widely used method for piperidine synthesis. beilstein-journals.org This reaction proceeds via the formation of a cyclic iminium ion, which is then reduced in situ.

Michael Addition (Aza-Michael Reaction): The intramolecular conjugate addition of an amine to an α,β-unsaturated ester, ketone, or nitrile can effectively form the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated cyclizations of unsaturated N-containing precursors offer another route to piperidine derivatives. nih.gov For instance, the cyclization of 1,6-enynes can be initiated by radical species. nih.gov

Ring-Closing Metathesis (RCM): Diene-containing amine precursors can undergo RCM using ruthenium-based catalysts to form a dihydropyridine (B1217469) intermediate, which can then be reduced to the corresponding piperidine.

A variety of starting materials and reaction conditions can be employed for these cyclization strategies, allowing for the synthesis of a diverse range of substituted piperidines.

The catalytic hydrogenation of substituted pyridines is a common and efficient method for the synthesis of the piperidine ring. researchgate.net This approach is particularly useful as a wide variety of substituted pyridines are commercially available or readily synthesized.

The reduction of a suitably substituted pyridine, such as a 3-carboxy-5-methylpyridine derivative, can directly provide the core piperidine structure. The N-methylation can be performed before or after the reduction. Various catalytic systems can be employed for this transformation, each with its own advantages in terms of reactivity, selectivity, and reaction conditions. nih.gov

| Catalyst System | Substrate | Conditions | Yield | Reference |

| Pd/C, H₂ | Pyridine derivatives | ~5 atm H₂, room temperature | ~90% | sciencemadness.org |

| PtO₂, H₂ | Pyridine derivatives | ~5 atm H₂, room temperature | High | sciencemadness.org |

| Rh/C, H₂ | Aromatic rings | 80 °C, 5 atm H₂, water | Good | organic-chemistry.org |

| Ru-based catalysts | Pyridine derivatives | Varies | Good | sciencemadness.org |

| Ni-based catalysts | Pyridine derivatives | Varies | Good | sciencemadness.org |

| Ammonium formate, Pd/C | Pyridine N-oxides | Mild conditions | High | organic-chemistry.orgorganic-chemistry.org |

This table presents a selection of catalytic systems for the reduction of pyridine derivatives to piperidines, based on available research.

The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of chiral molecules, high stereoselectivity. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO₂) are frequently used. sciencemadness.org Homogeneous catalysts, often based on rhodium or ruthenium, can also be highly effective and may offer better control over stereoselectivity. nih.gov An electrolytic method using a lead cathode in dilute sulfuric acid has also been reported for the reduction of pyridine to piperidine. sciencemadness.org

Carboxamide Bond Formation Techniques

The final step in the synthesis of this compound is the formation of the amide bond between the piperidine-3-carboxylic acid moiety and an appropriate amine. This transformation is one of the most fundamental and well-studied reactions in organic chemistry.

The direct condensation of a carboxylic acid and an amine to form an amide bond typically requires high temperatures and is often not suitable for complex molecules. luxembourg-bio.comnumberanalytics.com Therefore, the carboxylic acid is usually activated using a coupling reagent to facilitate the reaction under milder conditions. numberanalytics.comhepatochem.com

A wide variety of coupling reagents are available, each with its own mechanism of action and scope of application. luxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an active ester, an acid anhydride, or an acyl halide, which then readily reacts with the amine to form the desired amide. hepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are widely used. luxembourg-bio.comhepatochem.com They react with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used to suppress side reactions and improve reaction efficiency. luxembourg-bio.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective coupling agents. luxembourg-bio.com

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are also very popular due to their high reactivity and the formation of crystalline byproducts that are easily removed. nih.gov

| Coupling Reagent | Abbreviation | Class |

| Dicyclohexylcarbodiimide | DCC | Carbodiimide |

| Diisopropylcarbodiimide | DIC | Carbodiimide |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Aminium Salt |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Uronium/Aminium Salt |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Carbodiimide |

This table provides a list of common coupling reagents used in amide bond formation.

In addition to using coupling reagents, the carboxylic acid can be converted into a more reactive derivative prior to reaction with the amine. Common activated carboxylic acid derivatives include:

Acyl Halides: Acyl chlorides or fluorides are highly reactive and readily form amides upon reaction with amines. hepatochem.com However, their high reactivity can sometimes limit their use with sensitive substrates.

Acid Anhydrides: Carboxylic acids can be converted to symmetric or mixed anhydrides, which are also effective acylating agents.

Active Esters: Esters derived from phenols with electron-withdrawing groups, such as pentafluorophenol, or N-hydroxysuccinimide can be prepared and isolated. These active esters then react smoothly with amines to form amides. hepatochem.com

The choice of method for amide bond formation depends on several factors, including the specific substrates, the desired reaction scale, and the need for stereochemical integrity. For the synthesis of this compound, a standard coupling reagent-mediated approach is generally efficient and reliable.

Introduction and Manipulation of Alkyl Substituents on the Piperidine Ring (e.g., Methyl Groups at N- and C5 positions)

The strategic placement of alkyl groups, such as methyl substituents at the nitrogen (N1) and carbon-5 (C5) positions of the piperidine ring, is crucial for modulating the pharmacological and physicochemical properties of the final compound. This requires specific and controlled chemical reactions.

N-alkylation is a fundamental transformation for introducing an alkyl group onto the nitrogen atom of the piperidine ring. For the synthesis of this compound, this involves the methylation of a 5-methylpiperidine-3-carboxamide (B15321290) precursor. Standard procedures for N-alkylation of piperidines typically involve reacting the secondary amine with an alkylating agent in the presence of a base. researchgate.netechemi.com

Common alkylating agents for methylation include methyl iodide or dimethyl sulfate. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to neutralize the acid formed during the reaction. researchgate.netgoogle.com The choice of base and reaction conditions can be optimized to ensure complete methylation and minimize side reactions. For instance, a common procedure involves stirring the piperidine precursor with the alkylating agent and potassium carbonate in dry DMF at room temperature. researchgate.net

N-acylation, while not directly leading to the N-methyl group, is a related reaction used to introduce an acyl group. This can be a strategic step to protect the nitrogen atom or to synthesize N-acyl derivatives. The N-acyl compound can subsequently be reduced to the corresponding N-alkyl derivative. google.com

Table 1: Conditions for N-Alkylation of Piperidine Scaffolds

| Reagents | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Alkyl Bromide/Iodide | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | Room Temperature | researchgate.net |

| Alkyl Halide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0°C to Room Temp | researchgate.net |

| Alkyl Bromide | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | 60°C | google.com |

The introduction of the C5-methyl group with defined stereochemistry is a significant challenge. The relative orientation of the substituents at C3 and C5 (cis or trans) can drastically affect the biological activity of the molecule. A primary strategy for establishing the stereochemistry of substituted piperidines is through the stereoselective hydrogenation of a corresponding substituted pyridine precursor. nih.govrsc.org

For instance, the hydrogenation of a 5-methylpyridine-3-carboxamide derivative can yield the desired 5-methylpiperidine-3-carboxamide. The choice of catalyst and reaction conditions plays a critical role in determining the diastereoselectivity of the product. nih.gov Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used. nih.gov Studies on related systems, such as methyl-substituted pipecolinates, have shown that the diastereomeric ratio (dr) of the resulting piperidine can be influenced by the catalyst. For example, hydrogenation of a 3,5-disubstituted pyridine using Pd/C was found to preferentially form the trans-isomer. nih.govrsc.org The relative stereochemistry of the final products is often confirmed by detailed analysis of coupling constants in ¹H NMR spectra or by single-crystal X-ray diffraction. nih.govrsc.org

Development of Novel Synthetic Routes and Methodological Advancements

Modern synthetic chemistry seeks to develop more efficient, atom-economical, and environmentally friendly routes to complex molecules. This has led to advancements in multi-component reactions and catalytic asymmetric synthesis for constructing substituted piperidine rings.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, have emerged as a powerful tool in organic synthesis. taylorfrancis.commdpi.com These reactions are highly efficient and allow for the rapid generation of molecular diversity. mdpi.com Several MCRs have been developed for the synthesis of highly functionalized piperidines. taylorfrancis.combas.bgscispace.com

A typical MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a 1,3-dicarbonyl compound or other active methylene (B1212753) species. bas.bgscispace.com This strategy could be adapted for the synthesis of the this compound core structure. The advantages of MCRs include operational simplicity, mild reaction conditions, short reaction times, and often easy work-up procedures, making them an attractive alternative to traditional multi-step syntheses. bas.bgscispace.com

The demand for enantiomerically pure pharmaceuticals has driven the development of catalytic and asymmetric methods for synthesizing chiral piperidines. These approaches offer precise control over the stereochemistry of the final product. snnu.edu.cnnih.gov

Recent advancements include:

Rhodium-catalyzed asymmetric reactions : A cross-coupling approach involving a Rh-catalyzed asymmetric reductive Heck reaction has been reported for producing enantioenriched 3-substituted piperidines from pyridine precursors and boronic acids. snnu.edu.cn

Chemo-enzymatic methods : The combination of chemical synthesis and biocatalysis provides a sustainable route to substituted piperidines with high stereochemical precision. One key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert tetrahydropyridines into stereo-defined piperidines. nih.gov

Exocyclic Chirality Induction : Highly efficient one-pot syntheses of substituted piperidines have been developed through cascade reactions involving a nitroalkene, an amine, and an enone. When chiral amines are used, complete chirality induction can be achieved through exocyclic stereochemistry control. rsc.orgacs.org

These advanced catalytic systems provide powerful tools for accessing complex and stereochemically defined piperidine derivatives. researchgate.net

Characterization Techniques for Synthetic Intermediates and Final Compounds

The unambiguous identification and characterization of synthetic intermediates and the final this compound product are essential to confirm its structure, purity, and stereochemistry. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For determining stereochemistry, analysis of proton-proton coupling constants (J values) and 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for establishing the relative orientation of substituents on the piperidine ring. nih.govrsc.org

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify key functional groups present in the molecule, such as the amide carbonyl (C=O) stretch and the N-H stretch of the piperidine ring in intermediates. scispace.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and its fragments, confirming the molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.

Elemental Analysis : This technique determines the percentage composition of elements (C, H, N) in the final compound, which is used to verify the empirical formula. nih.gov

X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure and absolute stereochemistry of the molecule. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-methylpiperidine-3-carboxamide |

| Methyl iodide |

| Dimethyl sulfate |

| 5-methylpyridine-3-carboxamide |

| (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamide |

| Ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate |

Elucidation of Structural Determinants for Biological Activity

The biological activity of this compound derivatives is intricately linked to the nature and arrangement of substituents on both the piperidine ring and the amide nitrogen. Key structural determinants include the substitution pattern on the amide nitrogen, the stereochemistry of the methyl groups on the piperidine ring, and the position and bulk of various substituents.

Influence of N-Substitution on Biological Efficacy

The substituent attached to the amide nitrogen (N-substitution) plays a pivotal role in the biological efficacy of piperidine-3-carboxamide derivatives. Studies on related N-arylpiperidine-3-carboxamides have demonstrated that the nature of the aryl group significantly impacts activity. For instance, in a series of compounds developed as senescence inducers in melanoma cells, the presence of specific substituents on the N-aryl ring was found to be crucial. nih.gov

The introduction of hydrogen bond acceptors, such as fluorine or oxygen, at particular positions on the N-aryl ring can enhance antiproliferative activity. nih.gov For example, compounds with 2,3-difluoro or 2,3,4-trifluoro substitutions on a phenyl ring at the N-position showed notable activity. nih.gov Conversely, the absence of these electronegative atoms or their placement at different positions on the ring led to a significant decrease in biological potency. nih.gov This highlights the importance of specific electronic and steric interactions between the N-substituent and the target receptor.

Stereochemical Impact of Methyl Groups on the Piperidine Ring

Stereochemistry is a critical factor governing the biological activity of chiral compounds, and this holds true for this compound derivatives. malariaworld.org The spatial arrangement of the methyl groups on the piperidine ring can significantly influence how the molecule fits into a biological target's binding site.

In studies of various piperidine derivatives, the position of a methyl group on the ring has been shown to have a profound effect on activity. Shifting a methyl group from the 4-position to the 3- or 2-position can greatly decrease the rate of certain reactions, suggesting that steric hindrance plays a significant role. nih.gov For 3,5-disubstituted piperidines, the relative stereochemistry (cis or trans) of the substituents is a key determinant of their pharmacological properties. nih.gov

Specifically for piperidine-3-carboxamides, 3,5-disubstitution has been shown to lead to a decline in activity in some contexts, indicating that the presence of a substituent at the 5-position can be detrimental depending on the target and the nature of the substituent. malariaworld.org The chirality at the C-3 position of the piperidine ring is also of high importance. In a series of N-arylpiperidine-3-carboxamide derivatives, the S-configuration at the C-3 position was found to be significantly more active than the R-configuration, with one S-enantiomer showing a 15-fold increase in potency compared to its R-counterpart. nih.gov This enantioselectivity underscores the specific three-dimensional arrangement required for optimal receptor interaction.

Effects of Substituent Position and Bulk on Receptor Binding

The position and bulk of substituents on both the piperidine ring and the N-substituent are critical for effective receptor binding. The piperidine-3-carboxamide moiety itself is often essential for activity. For instance, moving the carboxamide functionality to the 4-position of the piperidine ring can render the compound inactive. nih.gov

Regarding the N-substituent, the size and shape of aryl groups and their substituents dictate the binding affinity. In some N-arylpiperidine-3-carboxamides, the replacement of a thiazole (B1198619) ring with larger six-membered aryl groups like phenyl or pyridine did not improve activity. However, smaller five-membered heterocycles containing nitrogen or sulfur in the α-position were able to enhance activity. nih.gov This suggests that a specific size and electronic distribution in this region are required for optimal binding.

Mapping Pharmacophore Features for Optimal Activity

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For a series of N-arylpiperidine-3-carboxamide derivatives with senescence-inducing activity, a six-point pharmacophore hypothesis was developed. nih.gov This model includes:

One hydrogen-bond acceptor (A)

One hydrophobic group (H)

One positively ionizable group (P)

Three aromatic rings (R) nih.gov

In the most active compounds, the carbonyl group of the 3-carboxamide corresponds to the hydrogen-bond acceptor feature. The piperidine nitrogen is represented by both the hydrophobic and positively ionizable features. The aromatic rings of the N-substituent and other parts of the molecule align with the three aromatic ring features. nih.gov This pharmacophore model successfully explained the observed enantioselectivity, where the more active S-configuration mapped better to the pharmacophore features than the less active R-configuration. nih.gov

Comparative SAR Analysis with Related Piperidine Carboxamide Chemotypes

To better understand the unique structural requirements of this compound derivatives, it is useful to compare their SAR with that of related piperidine carboxamide chemotypes.

For instance, in the context of anti-melanoma activity, replacing the piperidine ring with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) resulted in a gradual decrease in activity, highlighting the importance of the six-membered piperidine scaffold. nih.gov Furthermore, a regioisomer with a piperidine-4-carboxamide functionality was found to be inactive, emphasizing the critical role of the 3-carboxamide substitution pattern. nih.gov

In a different class of piperidine-3-carboxamides designed as platelet aggregation inhibitors, a 3-substituent, preferably an amide with its carbon directly attached to the ring, was found to be necessary for activity. In this series, 2-substitution and 3,5-disubstitution led to a decrease in activity. malariaworld.org This contrasts with some other classes of piperidine derivatives where substitution at these positions can be beneficial, indicating that the optimal substitution pattern is highly dependent on the specific biological target.

Rational Design Strategies for Compound Optimization

The insights gained from SAR and pharmacophore modeling studies provide a strong foundation for the rational design of optimized this compound derivatives. One key strategy involves leveraging the understanding of enantioselectivity. Since the S-configuration at the C-3 position of the piperidine ring has been shown to be more potent in certain contexts, synthetic efforts can be focused on producing the pure S-enantiomer to enhance efficacy. nih.gov

Furthermore, the established pharmacophore model can guide the design of novel compounds with improved activity. By ensuring that new designs incorporate the key pharmacophoric features—a hydrogen-bond acceptor, a hydrophobic group, a positively ionizable group, and appropriately positioned aromatic rings—researchers can increase the probability of discovering more potent molecules. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have also been employed to guide the rational design of piperidine carboxamide derivatives. nih.gov These models provide detailed information on the favorable and unfavorable steric, electrostatic, and hydrophobic regions around the molecule, allowing for the targeted modification of substituents to improve biological activity. nih.gov For example, 3D-QSAR models have highlighted the importance of electronegative atoms at specific positions on the N-aryl ring, guiding the synthesis of analogs with enhanced potency. nih.gov

Pharmacological and Biological Activity Investigations of N,5 Dimethylpiperidine 3 Carboxamide Analogues

In Vitro Screening and Activity Profiling

Analogues of piperidine-3-carboxamide have been investigated as inhibitors of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a key therapeutic target for osteoporosis. A series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against this enzyme.

One study focused on introducing a benzylamine (B48309) group to the piperidine-3-carboxamide skeleton to enhance interactions with the P3 pocket of the Cathepsin K active site. This strategic modification led to the identification of compounds with significantly enhanced inhibitory potency compared to the initial lead compound. The most potent compound identified in this series, H-9, exhibited an IC50 value of 0.08 µM. Molecular docking studies of H-9 revealed the formation of several hydrogen bonds and hydrophobic interactions with key active-site residues of Cathepsin K. Furthermore, in vitro anti-bone resorption assays demonstrated that H-9's effects were comparable to MIV-711, a Cathepsin K inhibitor that has been in clinical trials. nih.gov

Table 1: Cathepsin K Inhibitory Activities of Selected Piperidine-3-carboxamide Analogues

| Compound | R Group | Cathepsin K IC50 (µM) |

|---|---|---|

| F-12 (Lead) | 4-fluorophenylsulfonyl | 13.52 |

| H-1 | 4-fluorobenzyl | 0.45 |

| H-2 | 4-chlorobenzyl | 0.38 |

| H-3 | 4-bromobenzyl | 0.26 |

| H-4 | 4-methylbenzyl | 0.51 |

| H-5 | 4-methoxybenzyl | 0.62 |

| H-9 | 3,4-dichlorobenzyl | 0.08 |

| MIV-711 (Control) | - | 0.01 |

Data sourced from research on novel piperidamide-3-carboxamide derivatives as anti-osteoporosis agents. nih.gov

Research into N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of highly potent and selective KOR antagonists. nih.gov These studies have established the importance of the piperidine (B6355638) ring in anchoring the molecule to the receptor and have explored how various N-substituents can modulate affinity and selectivity. For instance, the compound JDTic, which features this piperidine core, was identified as a potent and selective KOR antagonist. nih.gov Further structure-activity relationship (SAR) studies on analogues of JDTic have helped to better define the pharmacophore for this class of antagonists. nih.gov The most potent and selective KOR antagonist identified in one such study was (3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, with a Ke value of 0.03 nM at the kappa receptor and high selectivity over mu and delta receptors. nih.gov

Table 2: Functional Antagonism of Selected Piperidine Analogues at the κ-Opioid Receptor

| Compound | KOR Ke (nM) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |

|---|---|---|---|

| JDTic (1) | 0.08 | 125-fold | 750-fold |

| Analogue 3 | 0.03 | 100-fold | 793-fold |

| Analogue 2 | 0.14 | 1730-fold | 4570-fold |

Data is for trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogues and not N,5-dimethylpiperidine-3-carboxamide analogues. Sourced from studies on selective kappa opioid receptor antagonists. nih.govnih.gov

A detailed structure-activity analysis of piperidine-3-carboxamides has been conducted to evaluate their potential as inhibitors of human platelet aggregation. ebi.ac.uk These studies have revealed that steric and hydrophobic factors play a crucial role in determining the antiplatelet activity of these compounds.

The research categorized the compounds into three types: 1-alkyl(aralkyl)nipecotamides (type 5), bis-nipecotamidoalkanes and aralkanes (type 6), and N,N'-bis(nipecotoyl)-piperazines (type 7). It was found that a 3-substituent on the piperidine ring, preferably an amide with its carbon atom directly attached to the ring, is necessary for activity. ebi.ac.uk Optimal activity was achieved when the two nipecotoyl ring nitrogen atoms were connected by an aralkyl group, with a separation of approximately 7 Å. The most potent inhibitor identified was α,α'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene (a type 6 compound). ebi.ac.uk

Table 3: Anti-platelet Aggregation Activity of Piperidine-3-carboxamide Analogues

| Compound Type | Example Compound | Key Structural Features | Potency |

|---|---|---|---|

| Type 5 | 1-decyl-3-(N,N-diethylcarbamoyl)piperidine | Single nipecotamide (B1220166) unit with hydrophobic N-substituent | Potent |

| Type 6 | α,α'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene | Two nipecotoyl rings linked by an aralkyl group | Most Potent |

| Type 7 | N,N'-bis(1-decylnipecotoyl)piperazine | Two nipecotoyl rings linked through a piperazine (B1678402) | Active |

Data based on a structure-activity analysis of piperidine-3-carboxamides as human platelet aggregation inhibitors. ebi.ac.uk

Exploration of Diverse Biological Activities in Related Compounds

The ribonuclease H (RNase H) activity of HIV-1 reverse transcriptase (RT) is an essential function for viral replication, making it an attractive target for antiviral drug development. gov.bc.ca While direct analogues of this compound were not the primary focus, structurally related compounds have shown inhibitory activity against HIV-1 RNase H.

For instance, vinylogous ureas such as 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide and N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide have been identified as modestly potent inhibitors of the RNase H activity of HIV-1 and HIV-2 RT. nih.gov Naphthyridinone-containing inhibitors have also been shown to bind to the RNase H active site via two metal ions coordinated by catalytic site residues. nih.gov Another class of related compounds, 2-hydroxy-1,4-naphthoquinone (B1674593) Mannich bases, also demonstrated significant HIV-1-RNase H inhibitory activity, with some derivatives showing IC50 values in the low micromolar range. unc.edu These findings suggest that the broader scaffold, which can be seen as related to the piperidine-3-carboxamide core, has potential for the development of novel anti-HIV agents.

Table 4: HIV-1 RNase H Inhibitory Activity of Structurally Related Compounds

| Compound Class | Example Compound | Mechanism of Action | IC50 |

|---|---|---|---|

| Naphthyridinones | MK1, MK2, MK3 | Binds to the active site via two metal ions | Not specified |

| Thiophene-3-carboxamides | Compound 1 and 2 | - | Modestly potent |

| 2-Hydroxy-1,4-naphthoquinone Mannich bases | Compound 1e and 2k | - | 2.8–3.1 µM |

Data sourced from studies on HIV-1 RNase H inhibitors. nih.govnih.govunc.edu

Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is a component of the Polycomb Repressive Complex 2 (PRC2) and has been implicated in cancer progression. mdpi.com The development of small molecule inhibitors of EZH2 is an active area of cancer research.

A novel series of tetramethylpiperidinyl benzamides, which are structurally analogous to this compound, have been identified as potent, S-adenosyl-L-methionine (SAM)-competitive inhibitors of EZH2. mdpi.com Through rapid structure-activity relationship development, compound 44 was identified, which demonstrated a significant increase in potency against EZH2 compared to the initial lead compound. This compound was shown to dose-dependently decrease global H3K27me3 levels in KARPAS-422 lymphoma cells. mdpi.com Furthermore, pharmacological inhibition of the interaction between embryonic ectoderm development (EED) and EZH2 has been shown to induce the degradation of EZH2 protein, suggesting another avenue for therapeutic intervention.

Table 5: EZH2 Inhibitory Activity of Tetramethylpiperidinyl Benzamide Analogues

| Compound | EZH2 IC50 (nM) | Fold Improvement over Lead | Cellular Activity |

|---|---|---|---|

| Lead Compound 6 | >1000 | - | - |

| Compound 44 | <1 | >1000-fold | Dose-dependent reduction in global H3K27me3 |

Data sourced from the discovery and optimization of tetramethylpiperidinyl benzamides as inhibitors of EZH2. mdpi.com

Selective Ion Channel and Transporter Modulation (e.g., SGLT1 Inhibition)

Investigations into piperidine-containing compounds have demonstrated their potential to modulate ion channels and transporters, with a notable focus on the Sodium-Glucose Cotransporter 1 (SGLT1). SGLT1 is crucial for glucose absorption in the intestine and reabsorption in the kidneys. nih.gov Its inhibition is a therapeutic strategy for managing blood glucose levels. nih.gov

Studies on bupivacaine-like compounds, which feature a piperidine carboxamide core, have shown a clear structure-activity relationship in SGLT1 inhibition. The activity is linked to the length of the N-alkyl chain on the piperidine ring. nih.gov Specifically, the inhibitory effect decreases as the chain length shortens, with N-butyl (bupivacaine) being more potent than N-propyl (ropivacaine), which in turn is more effective than N-methyl (mepivacaine). nih.gov This suggests that modifications to the N-alkyl substituent on the piperidine ring of this compound could be a viable strategy for developing selective SGLT1 inhibitors.

| Compound | N-Alkyl Chain | SGLT1 Inhibition (%) |

|---|---|---|

| Bupivacaine | N-butyl | 64% |

| Ropivacaine | N-propyl | 30% |

| Mepivacaine | N-methyl | 11% |

Data sourced from a study on bupivacaine-like compounds, which are structurally related to piperidine carboxamides. nih.gov

Antimicrobial and Anti-inflammatory Potentials

Antimicrobial Activity: The piperidine scaffold is a prominent feature in many pharmaceuticals and has been the focus of research into new antimicrobial agents. researchgate.net Studies on novel piperidine derivatives have confirmed their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. asianpubs.org The antimicrobial efficacy is often evaluated using methods like disc diffusion and by determining the Minimum Inhibitory Concentration (MIC). researchgate.netasianpubs.org

One study synthesized six new piperidine derivatives and evaluated their antimicrobial properties. academicjournals.org Among the tested compounds, one derivative (referred to as compound 6) demonstrated the most potent and broad-spectrum antibacterial activity. academicjournals.org It showed significant inhibition zones against a panel of seven bacteria and had the best MIC results, particularly against Bacillus subtilis. academicjournals.org While some of the synthesized compounds showed activity against fungal species like Aspergillus niger and Candida albicans, none were active against Fusarium verticilliodes or Penicillium digitatium. academicjournals.org

| Microorganism | MIC of Compound 6 (mg/ml) |

|---|---|

| Bacillus subtilis | 0.75 |

| Bacillus cereus | 1.5 |

| Escherichia coli | 1.5 |

| Staphylococcus aureus | 1.5 |

| Pseudomonas aeruginosa | 1.5 |

| Klebsiella pneumoniae | 1.5 |

Minimum Inhibitory Concentration (MIC) values for the most active piperidine derivative (Compound 6) from a screening study. academicjournals.org

Anti-inflammatory Potential: Analogues of this compound are also being investigated for their anti-inflammatory properties. A key mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. mdpi.com Research into various heterocyclic compounds has shown that they can inhibit these enzymes. For instance, a synthesized pivalate-based Michael product demonstrated significant inhibitory activity against the 5-LOX enzyme, with a calculated IC₅₀ value of 105 μg/mL, and also inhibited COX-1 with an IC₅₀ of 314 μg/mL. mdpi.com Similarly, studies on N-substituted 3,4-pyrroledicarboximides found that all tested compounds inhibited both COX-1 and COX-2 activity. mdpi.com These findings suggest that piperidine-3-carboxamide derivatives could be developed as potent anti-inflammatory agents by targeting the COX and LOX pathways.

Investigation of Neuroactive Effects

The piperidine carboxamide structure is a promising scaffold for agents targeting the central nervous system. Research has focused on developing derivatives as potential treatments for neurodegenerative disorders like Alzheimer's disease by inhibiting cholinesterases. nih.gov A series of N-benzylpiperidine carboxamide derivatives were designed and synthesized based on a previously identified lead compound that showed potent acetylcholinesterase inhibitory activity (IC₅₀ 0.03 ± 0.07 μM). nih.gov

Furthermore, modifications of the core structure have been explored to assess activity at key neurotransmitter receptors. A study of carboxamide and sulfonamide derivatives of arylpiperazines investigated their binding affinity for serotonin (B10506) (5-HT₁ₐ, 5-HT₆, 5-HT₇) and dopamine (B1211576) (D₂) receptors. researchgate.net The results indicated that, regardless of the carboxamide or sulfonamide linkage, many derivatives had a high affinity for the dopamine D₂ receptor. researchgate.net Specifically, benzyl (B1604629) derivatives with a sulfonamide group displayed the highest affinity for serotonin receptors, particularly the 5-HT₇ subtype. researchgate.net These studies highlight the potential for developing this compound analogues as selective neuroactive agents.

High-Throughput Screening Campaigns for Lead Identification

High-throughput screening (HTS) has become an essential strategy in drug discovery for rapidly testing large libraries of compounds to identify "hits" with desired biological activity. ewadirect.com This technology, often combined with high-content screening (HCS) for image-based analysis, has been successfully applied to identify promising leads from libraries containing piperidine-3-carboxamide scaffolds. nih.govnih.gov

In one notable campaign, researchers screened small-molecule libraries to find compounds capable of inducing a senescence-like phenotype in human melanoma cells, a potential anticancer strategy. nih.govnih.gov This HTS/HCS approach identified an initial hit compound with an N-arylpiperidine-3-carboxamide core. nih.gov Subsequent optimization and evaluation of a focused library of analogues led to the identification of a significantly more potent compound, designated as compound 54. nih.gov This novel derivative demonstrated remarkable antiproliferative activity and was more effective at inducing the desired senescence-like phenotype in melanoma cells compared to the initial hit. nih.gov Such screening campaigns are crucial for discovering novel therapeutic applications for this compound analogues and for identifying key structural moieties responsible for their activity. nih.govnih.gov

| Compound | Activity Metric | Value (μM) | Biological Effect |

|---|---|---|---|

| Compound 54 | IC₅₀ | 0.03 | Antiproliferative Activity (A375 cells) |

| EC₅₀ | 0.04 | Senescence-like Morphological Change |

Summary of in vitro activity for a lead compound identified through a High-Throughput/High-Content Screening campaign. nih.gov

Molecular Mechanisms of Action and Target Identification

Identification and Validation of Specific Biological Targets

Research has pinpointed BCL6 as the primary biological target of compounds incorporating the N,5-dimethylpiperidine-3-carboxamide fragment. BCL6 is a master regulator of germinal center formation and its dysregulation is a known driver of lymphomagenesis. nih.govnih.gov It functions by recruiting corepressor proteins to its BTB domain, leading to the repression of genes involved in cell cycle control, DNA damage response, and apoptosis. google.comacs.org

Current research does not indicate that this compound-containing compounds directly target enzymes in the classical sense of active site inhibition. Instead, their mechanism is centered on the disruption of a protein-protein interaction (PPI). The primary target, BCL6, is a transcription factor, and the therapeutic strategy is to prevent its interaction with corepressor proteins. nih.govnih.gov

Similarly, these compounds are not designed to interact with cell surface or nuclear receptors in a conventional agonist or antagonist manner. The "receptor" in this context is the BCL6 protein itself, specifically a lateral groove on the BTB domain where corepressor proteins normally bind. nih.gov The this compound moiety is part of a larger molecule that occupies this groove, effectively blocking the recruitment of corepressors.

Mechanistic Investigations at the Molecular Level

The this compound group plays a crucial and highly specific role in the molecular mechanism of the parent compounds, which extends beyond simple competitive inhibition of the BCL6-corepressor interaction.

X-ray crystallography studies of larger inhibitors bound to the BCL6 BTB domain reveal that the piperidine (B6355638) moiety resides in a position that can influence the surface of the BCL6 homodimer. acs.orgnih.gov While the core of the inhibitor molecule binds within the primary interaction groove, the solvent-exposed dimethylpiperidine fragment can make additional contacts that are critical for a unique mode of action. acs.orgnih.gov Specifically, the 3,5-dimethylpiperidine (B146706) group has been proposed to interact with an adjacent BCL6 dimer, facilitating the formation of higher-order protein assemblies. acs.orgnih.gov

The stereochemistry of the piperidine ring is paramount, with a sharp structure-activity relationship (SAR) observed. Studies comparing different stereoisomers of inhibitors containing a 3-hydroxy-5-methyl piperidine or a 3,5-dimethylpiperidine moiety have shown that while binding affinity to the BCL6 BTB domain may be similar across isomers, the ability to induce BCL6 degradation is restricted to a single, specific isomer. acs.org This highlights the precise conformational requirements for the piperidine group to engage in the interactions that lead to protein degradation.

| Compound Feature | Observation | Implication |

| Piperidine Moiety Position | Resides near the BCL6 dimer interface, solvent-exposed. | Can interact with other BCL6 molecules. |

| Stereochemistry | Only specific isomers induce BCL6 degradation, despite similar binding affinities of other isomers. | Precise 3D orientation is critical for the degradation mechanism. |

| Interaction Type | The hydrophobic dimethylpiperidine fragment associates with hydrophobic residues on an adjacent BCL6 dimer. | Facilitates the formation of higher-order BCL6 oligomers or filaments. |

Compounds containing the this compound moiety have been shown to induce the degradation of the BCL6 protein through the ubiquitin-proteasome system. This represents a significant advancement over simple inhibition, as it leads to the removal of the target protein from the cell. acs.org

The proposed mechanism involves the small molecule-induced polymerization of BCL6. nih.govresearchgate.net The binding of the inhibitor, with its critically positioned dimethylpiperidine group, creates a new composite surface on the BCL6 protein. This new surface promotes the self-association of BCL6 dimers into highly ordered helical filaments. nih.gov These drug-induced filaments are then recognized by the E3 ubiquitin ligase SIAH1, which ubiquitinates BCL6, tagging it for destruction by the proteasome. acs.orgnih.gov This novel "molecular glue" mechanism, where the small molecule induces a new protein-protein interaction leading to degradation, explains the potent cellular activity of these compounds. researchgate.net

Allosteric Modulation and Orthosteric Binding Site Characterization

The binding site of the this compound-containing inhibitors on the BCL6 BTB domain is considered orthosteric. These compounds directly compete with the binding of corepressor peptides (such as those from SMRT, NCoR, and BCOR) to the lateral groove of the BTB domain. nih.govgoogle.com

However, the subsequent induction of BCL6 polymerization can be viewed as a form of allosteric modulation of the cellular machinery. The inhibitor binding to the orthosteric site induces a conformational change or presents a new binding surface that allosterically promotes the interaction between BCL6 and another BCL6 dimer, as well as the subsequent recognition by the SIAH1 E3 ligase. This dual-action mechanism—orthosteric inhibition of the primary function and induced allosteric interaction leading to degradation—is a key feature of these advanced BCL6-targeting agents.

| Binding Characteristic | Description |

| Binding Site | Orthosteric, in the lateral groove of the BCL6 BTB domain. |

| Competitive Action | Directly blocks the binding of corepressor proteins like SMRT, NCoR, and BCOR. |

| Induced Interaction | The piperidine moiety facilitates a new protein-protein interaction between BCL6 homodimers. |

| Resulting Pathway | Leads to BCL6 polymerization and subsequent ubiquitination and proteasomal degradation. |

Computational and Theoretical Chemistry Approaches in Research on N,5 Dimethylpiperidine 3 Carboxamide

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as N,5-dimethylpiperidine-3-carboxamide, and a biological target, typically a protein or enzyme. openmedicinalchemistryjournal.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. openmedicinalchemistryjournal.com This method involves sampling a large number of possible conformations and orientations of the ligand within the active site of the target protein and scoring them based on their binding affinity. For derivatives of piperidine (B6355638) carboxamide, docking studies have been instrumental in elucidating their binding modes. For instance, in studies of piperidine carboxamide derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK), docking revealed key interactions with amino acid residues in the ALK active site. researchgate.net Similarly, research on related thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors used docking to understand the binding interactions that contribute to their inhibitory activity. nih.gov These studies often identify crucial hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, providing a rational basis for designing more potent inhibitors. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction over time. utupub.fi Starting from a docked pose, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. This allows researchers to observe the conformational changes in both the ligand and the protein upon binding, assess the stability of the complex, and calculate binding free energies. nih.gov For example, MD simulations have been used to verify the stability of docked poses of inhibitors in their targets and to explore the dynamic behavior of flexible loops in the active site that can influence ligand binding. nih.govutupub.fi These simulations can reveal subtle but critical aspects of molecular recognition that are not apparent from static docking poses alone. researchgate.net

| Computational Technique | Application in Piperidine Carboxamide Research | Key Insights Gained |

| Molecular Docking | Predicting binding poses of derivatives in target active sites (e.g., ALK, Cathepsin K). researchgate.netmdpi.com | Identification of key amino acid interactions, understanding structure-activity relationships, guiding lead optimization. dovepress.comnih.gov |

| Molecular Dynamics | Assessing the stability of ligand-protein complexes over time, simulating conformational changes. nih.govutupub.fi | Verification of docking results, understanding the role of protein flexibility, calculation of binding free energies. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are critical for activity, QSAR models can be used to predict the potency of newly designed compounds before they are synthesized.

For piperidine-3-carboxamide derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.net These studies involve aligning a set of molecules with known activities and calculating their steric, electrostatic, and other fields. The resulting models generate contour maps that highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. nih.gov

For example, a 3D-QSAR study on N-arylpiperidine-3-carboxamide derivatives identified key structural features that contribute positively or negatively to their antimelanoma activity. nih.gov The contour maps from such a model can guide a medicinal chemist to, for instance, add a bulky group in a sterically favored region (indicated by a green contour) or avoid placing an electronegative group in an electrostatically disfavored region (indicated by a red contour). The statistical robustness of these models is validated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov

| QSAR Model Type | Application for Piperidine Carboxamide Derivatives | Predictive Outcome |

| CoMFA | Correlates steric and electrostatic fields with biological activity. researchgate.netnih.gov | Generates contour maps indicating where bulky or charged groups enhance or diminish activity. |

| CoMSIA | Extends CoMFA by including hydrophobic, hydrogen bond donor, and acceptor fields. researchgate.netnih.gov | Provides a more detailed understanding of the structural requirements for optimal ligand-target interaction. |

Pharmacophore Modeling for De Novo Design

Pharmacophore modeling is a powerful tool in rational drug design that focuses on the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model does not represent a real molecule but rather an abstract collection of features, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups, and their spatial relationships.

These models can be generated in two primary ways:

Ligand-based: When the structures of several active compounds are known, they can be superimposed to identify the common chemical features responsible for their activity. mdpi.com

Structure-based: If the 3D structure of the biological target is available, the key interaction points within the active site can be used to define the pharmacophore features.

For a class of compounds like this compound, a ligand-based pharmacophore model could be developed from a series of active analogs. This model can then be used as a 3D query to screen large chemical databases to identify novel scaffolds that possess the required features but are structurally distinct from the original compounds. mdpi.com Furthermore, pharmacophore models serve as a blueprint for de novo design, where new molecules are constructed piece by piece to match the pharmacophoric constraints, guiding the creation of entirely new chemical entities. nih.gov

Conformational Analysis and Prediction of Stereoisomer Behavior

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt and the energy barriers between them. The piperidine ring typically exists in a low-energy chair conformation, but can also adopt higher-energy twist-boat forms. nih.gov

The substituents on the piperidine ring play a critical role in determining its conformational preference. For instance, the methyl group at the 5-position and the carboxamide group at the 3-position will have a preferred orientation (axial or equatorial) to minimize steric strain. rsc.org Computational methods, such as quantum mechanics (QM) calculations, can accurately predict the relative energies of different conformers. nih.gov

Stereoisomerism is particularly important for this compound, as the chiral centers at positions 3 and 5 give rise to different diastereomers (e.g., cis and trans isomers). These stereoisomers can have vastly different shapes and, consequently, different biological activities and properties. Computational analysis can predict the most stable conformation for each isomer. For example, studies on related N-acylpiperidines have shown that allylic strain can dictate the axial or equatorial orientation of a substituent at the adjacent position, with energy differences of several kcal/mol between conformers. nih.govacs.org Understanding these preferences is crucial, as the specific 3D shape of an isomer determines how well it can fit into a target's binding site. researchgate.net

| Isomer Type | Key Conformational Feature | Impact on Behavior |

| Cis-isomer | Substituents on the same side of the ring. | May adopt a specific chair or twist-boat conformation to minimize steric clashes. rsc.org |

| Trans-isomer | Substituents on opposite sides of the ring. | Often adopts a different low-energy conformation compared to the cis-isomer, leading to distinct biological activity. nih.gov |

Cheminformatics and Database Mining for Structural and Biological Data

Cheminformatics involves the use of computational methods to store, retrieve, and analyze chemical information. Large public and private databases, such as PubChem, ChEMBL, and the Cambridge Structural Database (CSD), are invaluable resources for research on compounds like this compound.

Database Mining allows researchers to search these vast collections for relevant information. A substructure search for the this compound scaffold can yield a wealth of data, including:

Structural Analogs: Identifying other known compounds with a similar chemical core.

Biological Data: Finding reported biological activities for these analogs against various targets, which can suggest potential applications for the query compound. nih.gov

Physicochemical Properties: Retrieving calculated or experimental data on properties like solubility, lipophilicity (logP), and molecular weight. nih.gov

Experimental Data: The CSD can be mined for crystal structures of related compounds, providing precise information about their solid-state conformation and intermolecular interactions. nih.gov

This mined data serves as a critical starting point for new research projects. For example, identifying that structurally similar piperidine carboxamides act as ALK inhibitors or renin inhibitors can guide the initial biological screening of this compound. dntb.gov.uanih.gov Furthermore, virtual screening, where large compound libraries like the ZINC database are computationally docked against a target, is a cheminformatics approach that can identify new potential hits based on a known scaffold. dntb.gov.ua

Future Directions and Emerging Research Perspectives for N,5 Dimethylpiperidine 3 Carboxamide

Advancements in Synthetic Accessibility and Diversity-Oriented Synthesis

The future development of N,5-dimethylpiperidine-3-carboxamide as a lead compound is intrinsically linked to advancements in synthetic chemistry. The piperidine (B6355638) scaffold is a cornerstone of many pharmaceuticals, and efficient, versatile synthetic routes are crucial for generating diverse libraries of related compounds for biological screening. nih.govmdpi.com Diversity-oriented synthesis (DOS) is a powerful strategy for creating structurally complex and diverse small molecules, and its application to the piperidine-3-carboxamide core could yield novel therapeutic agents. nih.gov

Recent advances in catalysis, such as the use of ruthenium and rhodium complexes for the hydrogenation of pyridine (B92270) derivatives, offer efficient pathways to substituted piperidines. mdpi.com Furthermore, multicomponent reactions provide a streamlined approach to building molecular complexity in a single step. nih.gov These methodologies can be adapted to generate a wide array of this compound analogs with varied substituents, allowing for a thorough exploration of the structure-activity relationship (SAR). The ability to readily synthesize a diverse collection of these compounds is fundamental to identifying molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. researchgate.net

Integration of Omics Technologies for Systems-Level Understanding

A deeper, systems-level understanding of the biological effects of this compound can be achieved through the integration of "omics" technologies. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, can provide insights into the metabolic pathways affected by this compound. nih.gov Computational metabolomics, in particular, can help to identify novel metabolites and elucidate the biochemical impact of piperidine-containing molecules. nih.gov

Proteomics, the comprehensive analysis of proteins, is another powerful tool for understanding a drug's mechanism of action. youtube.com By identifying the protein targets of this compound and its derivatives, researchers can gain a clearer picture of their biological activity. This information is critical for both on-target validation and off-target liability assessment. The integration of these omics datasets can provide a holistic view of the compound's effects and guide the design of future therapeutic agents.

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach can be particularly beneficial for treating complex diseases with multifactorial etiologies, such as cancer and neurodegenerative disorders. nih.govmdpi.com The piperidine scaffold is a versatile platform for the design of multi-target-directed ligands (MTDLs). nih.govresearchgate.net

The this compound core can be incorporated into larger molecules designed to simultaneously modulate the activity of multiple proteins. For example, piperidine and piperazine (B1678402) moieties have been used to create MTDLs targeting enzymes and receptors implicated in Alzheimer's disease. nih.gov The rational design of such compounds often involves combining pharmacophores from known ligands for different targets into a single molecule. nih.gov This strategy could be employed to develop novel therapeutics based on the this compound scaffold with enhanced efficacy and a reduced likelihood of drug resistance.

Development of this compound as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. The development of this compound-based chemical probes could provide valuable tools for basic research. These probes can be designed to be fluorescently labeled or to incorporate a reactive group for covalent modification of their target protein, enabling visualization and identification of the target.

Piperazine-fused cyclic disulfides have recently been developed as high-performance bioreduction-activated cores for bifunctional probes. chemrxiv.orgchemrxiv.orgacs.org This technology could potentially be adapted to the this compound scaffold to create probes that are activated under specific cellular conditions. Such tools would be invaluable for studying the role of specific targets in health and disease.

Therapeutic Potential Beyond Currently Explored Applications

While this compound may currently be viewed primarily as a synthetic intermediate, the broader class of piperidine-3-carboxamide derivatives has shown promise in a variety of therapeutic areas. This suggests that this compound itself, or its closely related analogs, may have untapped therapeutic potential.

Q & A

Q. Key Reaction Conditions :

What advanced analytical techniques are critical for characterizing this compound?

Basic Research Question

Post-synthesis characterization requires:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the piperidine ring and carboxamide linkage .

- HPLC-MS : Validates purity (>95%) and detects trace impurities .

- X-ray Crystallography : Resolves stereochemistry and crystal packing effects, critical for structure-activity studies .

Data Interpretation Example :

Aromatic proton signals in the 7–8 ppm range (¹H NMR) and carbonyl peaks near 165–170 ppm (¹³C NMR) confirm carboxamide formation .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:

- Experimental Design Variability : Differences in assay conditions (e.g., pH, temperature) .

- Structural Analogues : Subtle modifications (e.g., fluorination at the 5-position) alter binding affinity .

- Data Validation : Cross-referencing with computational models (e.g., molecular docking) to predict binding modes .

Case Study :

A 2023 study found that this compound inhibits viral RNA synthesis in coronaviruses at IC₅₀ = 12 µM, but conflicting data emerged due to variations in cell-line susceptibility . Replicating assays under standardized conditions resolved these contradictions.

What strategies optimize the compound’s reactivity for derivatization in drug discovery?

Advanced Research Question

Derivatization requires balancing reactivity and stability:

- Protecting Groups : Temporarily shield the piperidine nitrogen using Boc or Fmoc groups during functionalization .

- Microwave-Assisted Synthesis : Accelerates ring-closing reactions (e.g., forming thiadiazole derivatives) with 20–30% improved yields .

- Solvent Effects : Ethanol/water mixtures enhance solubility of polar intermediates, reducing byproducts .

Example :

Phosphorus oxychloride-mediated cyclization at 100°C efficiently converts carboxamide precursors into thiadiazole derivatives, a common pharmacophore .

How do structural modifications impact the compound’s pharmacokinetic properties?

Advanced Research Question

SAR studies reveal:

- Lipophilicity : Adding methyl groups (e.g., N,5-dimethyl) increases logP, enhancing blood-brain barrier penetration .

- Metabolic Stability : Piperidine ring oxidation is a major metabolic pathway; fluorination at the 4-position reduces CYP450-mediated degradation .

Q. Comparative Data :

| Derivative | logP | Half-life (in vitro) | Bioavailability |

|---|---|---|---|

| N,5-Dimethyl | 1.8 | 2.3 h | 45% |

| 4-Fluoro-N,5-dimethyl | 2.1 | 4.1 h | 62% |

What computational methods validate the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : Predicts binding to enzymes like renin or viral proteases. For example, AutoDock Vina simulations show hydrogen bonding between the carboxamide and His41 in SARS-CoV-2 Mpro .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Validation :

Docking scores correlate with experimental IC₅₀ values (R² = 0.89), confirming predictive accuracy .

How can researchers mitigate challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

- Process Chemistry : Transitioning from batch to flow chemistry improves reproducibility. For example, continuous flow systems reduce reaction times by 50% .

- Green Chemistry : Replacing phosgene with safer carbamoylating agents (e.g., triphosgene) reduces hazardous waste .

Case Study :

A 2024 pilot-scale synthesis achieved 85% yield using triphosgene and ethanol/water solvent systems, demonstrating scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.